[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Overview
Description
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Nitrobenzoate Core: The starting material, 2-nitrobenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-nitrobenzoate.
Introduction of the Morpholine Group: The ester is then reacted with morpholine-4-carbothioyl chloride under basic conditions to introduce the morpholine-4-carbothioyl group.
Ethoxylation: Finally, the ethoxy group is introduced via an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-amino-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and ethanol.
Scientific Research Applications
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of [2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine-4-carbothioyl group may also play a role in binding to proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: can be compared with similar compounds such as:
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-aminobenzoate:
The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-2-27-18-13-14(19(29)21-9-11-26-12-10-21)7-8-17(18)28-20(23)15-5-3-4-6-16(15)22(24)25/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRASUXKIGKEMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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